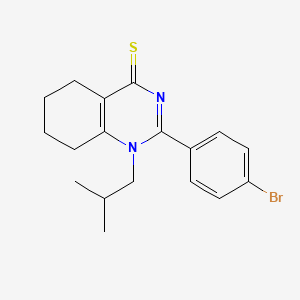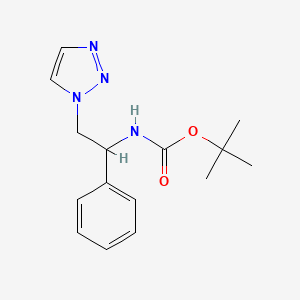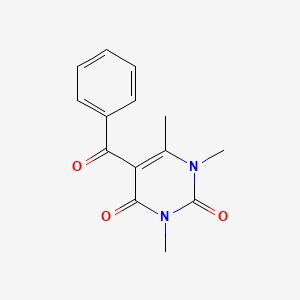
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione
概览
描述
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione (5-BTP) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. 5-BTP has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. In addition, 5-BTP has been studied for its potential applications in drug development, as it has been found to be a potent inhibitor of certain enzymes, and has been shown to have anti-inflammatory and anti-cancer properties.
科研应用
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been widely studied for its potential applications in scientific research. It has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been studied for its potential applications in drug development, as it has been found to be a potent inhibitor of certain enzymes, and has been shown to have anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione is not yet fully understood, but it is believed to involve the inhibition of certain enzymes. 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to inhibit the activity of other enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE).
生化和生理效应
The biochemical and physiological effects of 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione have been widely studied. It has been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory compounds. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells. 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has also been found to have antioxidant properties, and has been shown to protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in laboratory experiments include its relatively low cost and its ease of synthesis. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. The main limitation of using 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
未来方向
The potential future directions for 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione research include the further study of its mechanism of action, the development of more efficient synthesis methods, and the development of new applications for 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in drug development. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione could be further studied for its potential applications in synthetic organic chemistry, and its potential applications in biochemistry and physiology. Finally, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione could be studied for its potential to act as an antioxidant, and for its potential to protect cells from oxidative damage.
性质
IUPAC Name |
5-benzoyl-1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-11(12(17)10-7-5-4-6-8-10)13(18)16(3)14(19)15(9)2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUIFHYPUIILNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

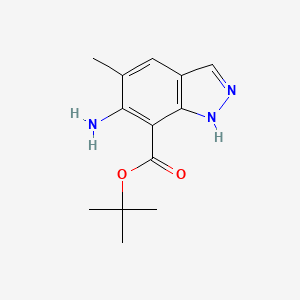
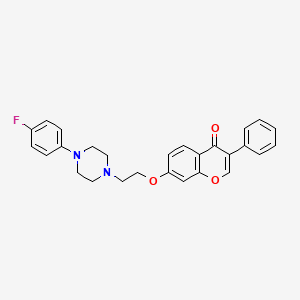
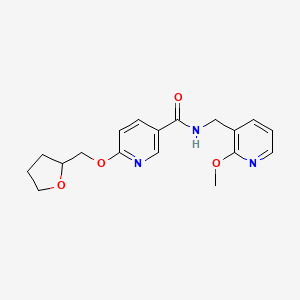
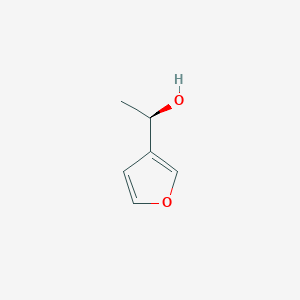
acetic acid](/img/structure/B2616172.png)
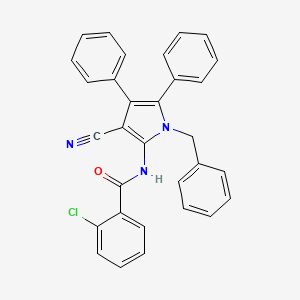
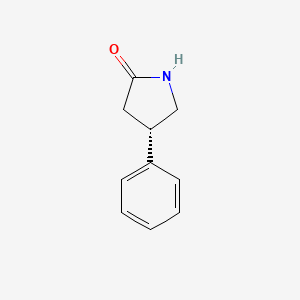
![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)
![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)
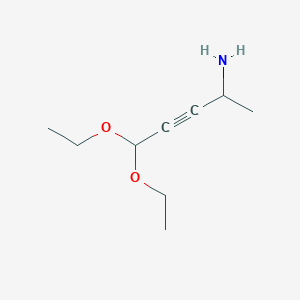
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)
